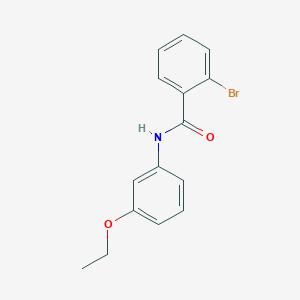![molecular formula C22H27ClN4O4S B4577618 isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)
isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Übersicht
Beschreibung
Introduction :
- This compound is a multi-functional molecule with a complex structure involving a thiophene ring, a piperazine ring, and various functional groups like amide, carbonyl, and chlorophenyl.
Synthesis Analysis :
- The synthesis involves multiple steps, including the formation of the core thiophene structure and subsequent functionalization with piperazine and chlorophenyl groups (Ravert et al., 1999).
Molecular Structure Analysis :
- The molecular structure of this compound is characterized by various spectroscopic techniques, revealing a complex arrangement of rings and functional groups (Dzygiel et al., 2004).
Chemical Reactions and Properties :
- This compound participates in various chemical reactions due to its active functional groups. These reactions may include acylation, nucleophilic substitution, and others (Lee & Kim, 1993).
Physical Properties Analysis :
- Physical properties like melting point, solubility, and crystallinity are determined by the structural arrangement and the intermolecular interactions within the molecule (Raghuvarman et al., 2014).
Chemical Properties Analysis :
- The chemical properties, such as reactivity and stability, are influenced by the presence of the piperazine ring and the chlorophenyl group, which impart specific chemical behaviors to the compound (Jiang et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study conducted by Bektaş et al. (2010) focused on synthesizing novel derivatives with antimicrobial activities. The research explored the creation of various ester ethoxycarbonylhydrazones and their reactions with primary amines, leading to compounds with moderate to good antimicrobial properties against test microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Reaction Studies and Chemical Transformations
Tsuge and Inaba (1973) explored the reaction of aryl isocyanates with enamino ketones, revealing intricate chemical transformations. Their work highlighted how these reactions produce adducts that contribute to the understanding of chemical reactivity and molecular design, offering insights into the synthesis of complex molecules (Tsuge & Inaba, 1973).
Multifullerene Derivatives Synthesis
Zhang et al. (2002) reported on the acylation of fulleropyrrolidine and the synthesis of its multifullerene derivatives, demonstrating the versatility of such compounds in material science and nanotechnology. This work contributes to the development of novel materials with potential applications in electronics and photonics (Zhang et al., 2002).
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of prepared nitrogen heterocycles, indicating the therapeutic potential of such compounds. The research found that certain derivatives exhibit significant activity, suggesting their use in developing anticancer treatments (El-Moneim et al., 2011).
Polymer Synthesis
Kunisada et al. (1991) focused on synthesizing new comb-like polymers from triazine derivatives, which are crucial for the advancement of polymer chemistry. This research provides a foundation for creating materials with unique properties, useful in various industrial applications (Kunisada et al., 1991).
Eigenschaften
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[[2-[4-(4-chlorophenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4S/c1-13(2)31-22(30)18-14(3)19(20(24)29)32-21(18)25-17(28)12-26-8-10-27(11-9-26)16-6-4-15(23)5-7-16/h4-7,13H,8-12H2,1-3H3,(H2,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCDMGBZUJPSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)
![3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)
![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)
![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)
![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)

![7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4577577.png)

![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4577598.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)
![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)
![3,3'-thiobis[N-(4-acetylphenyl)propanamide]](/img/structure/B4577639.png)